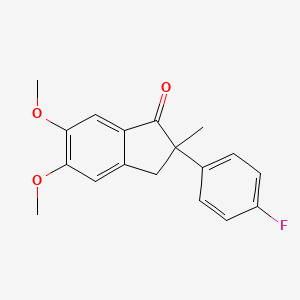
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones. This compound is characterized by the presence of a fluorophenyl group, two methoxy groups, and a methyl group attached to the indenone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indenone Core: The indenone core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Methoxylation: The methoxy groups can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Unique due to the presence of both fluorophenyl and methoxy groups.
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-1H-inden-1-one: Lacks the dihydro component, leading to different chemical properties.
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-one: Variation in the position of the carbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85524-84-1 |
|---|---|
Molekularformel |
C18H17FO3 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5,6-dimethoxy-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C18H17FO3/c1-18(12-4-6-13(19)7-5-12)10-11-8-15(21-2)16(22-3)9-14(11)17(18)20/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
GIKBMIXENVKSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



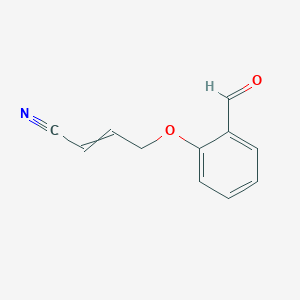
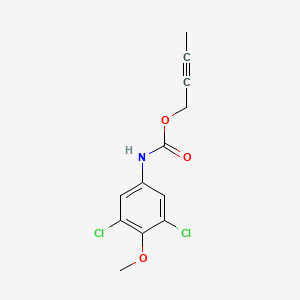
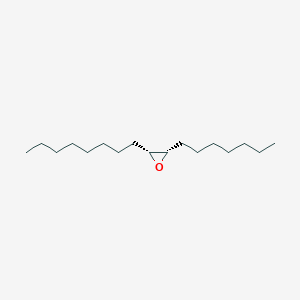

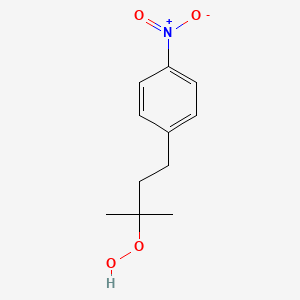
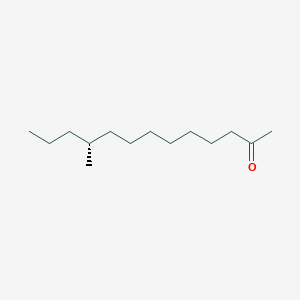

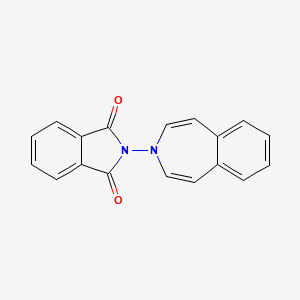
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
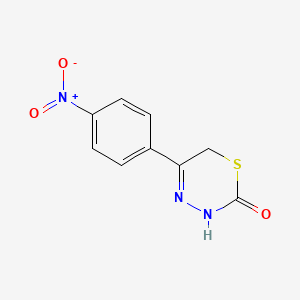
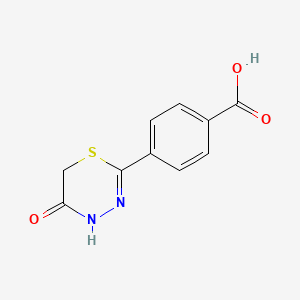
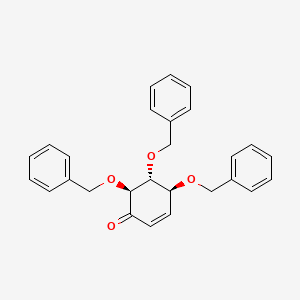
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
